molecular formula C16H16N2O3 B2864722 N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941979-13-1

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2864722
CAS No.: 941979-13-1
M. Wt: 284.315
InChI Key: KDOBZTFTGGSSGF-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a phenyl ring substituted with a 2-oxopiperidin-1-yl group. The 2-oxopiperidin moiety introduces a lactam ring system, which may enhance metabolic stability and binding affinity to biological targets through hydrogen-bonding interactions .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBZTFTGGSSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the furan ring or the piperidinone moiety can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, highlighting differences in substituents and biological activities:

Compound Name Core Structure Modifications Biological Activity Key References
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine-sulfonylphenyl group instead of oxopiperidin Antiviral (monkeypox DNA polymerase inhibition)
N-[3-(4-Amino-1,3,6-trioxopyrrolo[3,4-c]pyridin-5-yl)phenyl]furan-2-carboxamide Pyrrolopyridine-trioxo substitution High-purity pharmaceutical intermediate
N-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]phenyl}furan-2-carboxamide Piperazine-diphenylmethyl substitution Not explicitly reported (structural analog)
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) Nitrothiazolyl substitution Antimicrobial
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Oxadiazole-phenyl substitution Insecticidal

Pharmacological and Toxicological Insights

  • Antiviral Potential: The piperazine-containing analog N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide demonstrated strong binding to monkeypox virus proteins (DPol and A42R), highlighting the importance of heterocyclic substitutions in antiviral activity. The oxopiperidin group in the target compound may offer similar advantages due to its hydrogen-bonding capacity.
  • Antimicrobial Activity :
    • Nitrothiazolyl-substituted furan carboxamides (e.g., compound 64 ) showed potent antimicrobial effects, but their nitro groups may contribute to cytotoxicity. The oxopiperidin group, being a neutral lactam, could reduce toxicity while maintaining efficacy.
  • Insecticidal Applications :
    • Oxadiazole-containing analogs (e.g., a5 ) exhibited insect growth-regulatory activity, suggesting that the furan carboxamide scaffold is adaptable to diverse targets.

Key Research Findings and Challenges

  • Structure-Activity Relationships (SAR) :
    • Substitutions on the phenyl ring (e.g., oxopiperidin vs. piperazine) significantly influence target selectivity. For instance, piperazine derivatives tend to enhance solubility, while oxopiperidin may improve metabolic stability.
    • Electron-withdrawing groups (e.g., nitro in 64 ) enhance antimicrobial activity but may reduce bioavailability due to increased polarity.
  • Challenges in Development: Limited data on the pharmacokinetics (e.g., absorption, distribution) of oxopiperidin-containing analogs necessitate further in vivo studies. Synthetic complexity of the 2-oxopiperidin group requires optimization for scalable production.

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